2-Propen-1-one, 3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-
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Overview
Description
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] is a bis-chalcone compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two propenone groups connected by a 1,4-phenylene bridge, with each propenone group further substituted with an aminophenyl group.
Preparation Methods
The synthesis of 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the reactants in an ethanol solution at room temperature, followed by recrystallization to obtain the pure product .
Chemical Reactions Analysis
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aminophenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to changes in the conformation and stability of the target molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] include:
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one): This compound has furyl groups instead of aminophenyl groups, leading to different chemical properties and reactivity.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
2-Propen-1-one, 1,3-diphenyl-, (E)-:
Properties
CAS No. |
70943-30-5 |
---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-[4-[3-(3-aminophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H20N2O2/c25-21-5-1-3-19(15-21)23(27)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(26)16-20/h1-16H,25-26H2 |
InChI Key |
DFJSEIDXVUREKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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